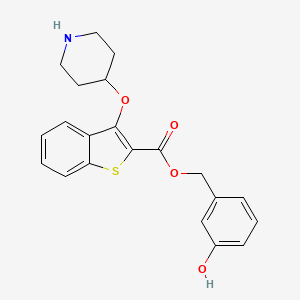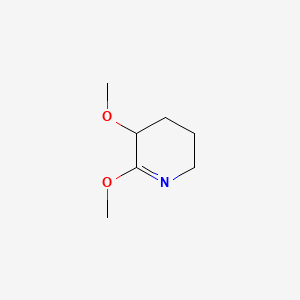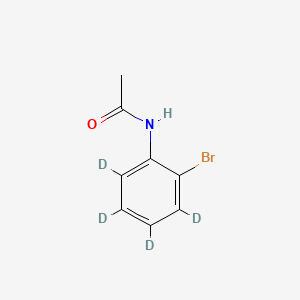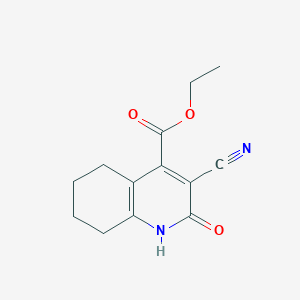
ethyl 3-cyano-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-cyano-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-4-carboxylate is a chemical compound belonging to the quinoline family, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Biltz synthesis, which involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions.
Modern Methods: Advances in synthetic chemistry have introduced methods such as the Pfitzinger reaction, where aniline derivatives are reacted with ethyl cyanoacetate and a suitable carbonyl compound under acidic conditions.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Synthesis: Some industries have adopted continuous flow synthesis to improve efficiency and scalability. This method allows for a steady production of the compound with minimal downtime.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of quinoline derivatives with different biological activities.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Biology: Quinoline derivatives have shown various biological activities, including antimicrobial, antiviral, and anticancer properties. Ethyl 3-cyano-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-4-carboxylate serves as a precursor in the synthesis of these biologically active compounds.
Medicine: The compound and its derivatives are investigated for their therapeutic potential. They have been studied for their use in treating diseases such as malaria, tuberculosis, and certain types of cancer.
Industry: In the materials science field, quinoline derivatives are used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism by which ethyl 3-cyano-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-4-carboxylate exerts its effects depends on its specific biological target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-cyano-2-oxo-1,2-dihydroquinoline-4-carboxylate: A closely related compound with a similar structure but differing in the saturation of the quinoline ring.
Ethyl 3-cyano-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate: Another related compound with a different degree of saturation in the quinoline ring.
Uniqueness: Ethyl 3-cyano-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-4-carboxylate is unique due to its specific substitution pattern and the presence of the cyano and ester groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H14N2O3 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
ethyl 3-cyano-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-13(17)11-8-5-3-4-6-10(8)15-12(16)9(11)7-14/h2-6H2,1H3,(H,15,16) |
InChI-Schlüssel |
VVKHXJDIVQKHHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=O)NC2=C1CCCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-Methyl-4-(propan-2-yl)piperidin-4-yl]methanamine](/img/structure/B15360347.png)
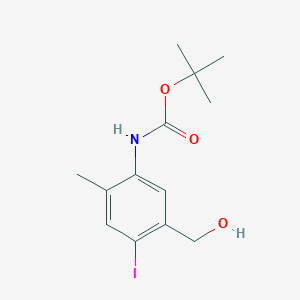
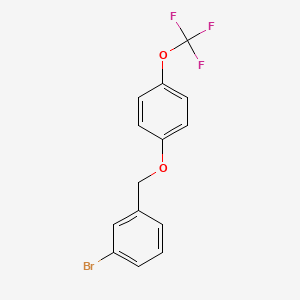


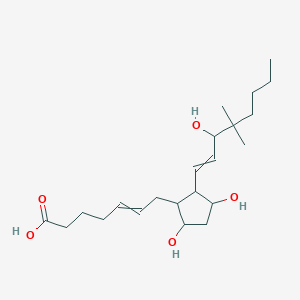
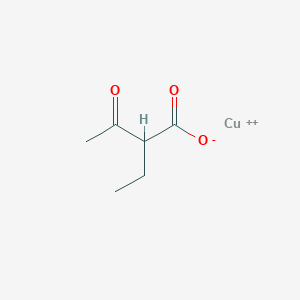
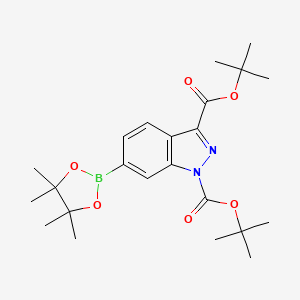
![1-[9-Tri(propan-2-yl)silyloxy-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-4-yl]ethanone](/img/structure/B15360395.png)
![3-Bromo-7-nitroimidazo[5,1-b]thiazole](/img/structure/B15360402.png)
